molecular formula C9H17NO5 B568580 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid CAS No. 112899-25-9

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid

Cat. No.: B568580
CAS No.: 112899-25-9
M. Wt: 219.237
InChI Key: IECBBAQNKNZSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is a specialized Boc-protected aminooxy reagent designed for synthetic chemistry and bioconjugation applications. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aminooxy functionality, preventing unwanted side reactions during synthetic steps and allowing for selective deprotection under mild acidic conditions. This compound is structurally engineered to function as a versatile linker, facilitating the stable connection between biomolecules and other entities of interest. In research, this compound holds significant value in peptide synthesis and chemical biology. It can be incorporated into peptide chains using standard coupling techniques and, following Boc deprotection, the exposed aminooxy group can form stable oxime bonds with aldehydes or ketones. This specific reactivity is exploited in the site-specific modification of proteins, particularly for glycoprotein engineering, the creation of peptide-antibody conjugates, and the labeling of carbonyl-containing biomolecules. The butanoic acid spacer arm provides optimal distance and flexibility between conjugated molecules, which can be critical for maintaining the biological activity of the constructs. As a building block, it is characterized by its high purity, typically >95% as determined by HPLC, to ensure reproducibility in sensitive experiments. Handling should be conducted in accordance with good laboratory practices. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBBAQNKNZSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Catalyzed 1,3-Nitrogen Migration from Azanyl Esters

A two-step protocol developed by Chemistry Europe enables the conversion of linear carboxylic acids into Boc-protected α-amino acids. While the original method targets α-monosubstituted amino acids, its adaptation for aminooxy derivatives involves:

  • Azanyl Ester Formation : Coupling butanoic acid with tert-butyl aminocarbonate (BocNHOH) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields the azanyl ester intermediate (RCO₂NHBoc).

  • Iron-Catalyzed Migration : Using Fe(acac)₃ (5 mol%) and a chiral bis(oxazoline) ligand, the azanyl ester undergoes stereocontrolled 1,3-nitrogen migration at -20°C in dichloromethane. This step installs the Boc-protected aminooxy group at the γ-position of butanoic acid.

Optimization Insights :

  • Reaction yields exceed 75% when conducted under anhydrous conditions.

  • Substituent effects on the carboxylic acid backbone influence migration efficiency; unsubstituted butanoic acid derivatives exhibit optimal reactivity.

RuO₄-Mediated Oxidative Cleavage of Cyclic Ene-Carbamates

The oxidation of cyclic ene-carbamates with ruthenium tetroxide (RuO₄) offers a route to ω-(N-formylamino)carboxylic acids, which can be further functionalized. For this compound:

  • Cyclic Ene-Carbamate Synthesis : Reacting 3-hydroxypiperidine with Boc₂O forms a Boc-protected enamine, which undergoes dehydration to yield a tetrahydropyridine derivative.

  • RuO₄ Oxidation : Treating the ene-carbamate with RuO₂·xH₂O and NaIO₄ in ethyl acetate/H₂O (0°C, 12 h) cleaves the endocyclic C=C bond, producing 4-amino-3-hydroxybutanoic acid. Subsequent Boc-protection and oxidation with Jones reagent furnish the target compound.

Critical Parameters :

  • NaIO₄ acts as a co-oxidant, regenerating RuO₄ during the reaction.

  • Yields range from 78–90%, contingent on the absence of competing side reactions.

Halogenation and Alkylation of β-Keto Esters

Comparative Analysis of Synthetic Methods

MethodKey ReagentsTemperature (°C)Yield (%)Purification Technique
Iron-Catalyzed MigrationFe(acac)₃, BocNHOH-2075–85Flash chromatography (SiO₂)
RuO₄ OxidationRuO₂, NaIO₄078–90Recrystallization (MeCN)
β-Keto Ester HalogenationNBS, LDA-75 to -3065–70Column chromatography (SiO₂)

Trade-offs :

  • Iron catalysis excels in stereocontrol but requires chiral ligands.

  • RuO₄ oxidation offers high yields but involves hazardous reagents.

  • Halogenation routes are modular but necessitate rigorous temperature control.

Purification and Characterization

Chromatographic Resolution

Silica-gel chromatography with ethyl acetate/hexane (3:1 to 5:1) effectively isolates the Boc-protected aminooxy acid from byproducts. Diastereomeric ratios (dr) up to 95:5 are achievable, though separation is optional if the subsequent step tolerates mixtures.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc CH₃), 2.38 (t, 2H, COOH-CH₂), 3.95 (t, 2H, OCH₂), 4.72 (br s, 1H, NH).

  • IR : 1740 cm⁻¹ (C=O, Boc), 1710 cm⁻¹ (COOH) .

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Deprotected aminooxybutanoic acid.

Scientific Research Applications

Organic Synthesis

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is widely used as a building block in organic synthesis, particularly in the preparation of complex molecules such as dipeptides and γ-amino acids. It acts as a starting material for various coupling reactions with reagents like N,N'-diethylene-N''-2-chloroethyl thiophosphoramide, enhancing amide formation without requiring base addition.

Medicinal Chemistry

The compound is integral to the development of therapeutic agents. It has been utilized in synthesizing inhibitors targeting menin/MLL protein interactions, which are relevant for treating certain cancers. Additionally, derivatives of this compound have shown potential neuroprotective effects through interactions with GABA receptors, suggesting applications in treating neurological disorders.

Biochemical Pathways

Research indicates that this compound plays a role in modulating neurotransmitter systems. Its derivatives can enhance GABAergic activity, contributing to anxiolytic effects. This property makes it a candidate for further studies in pharmacological research aimed at treating anxiety-related conditions.

Case Study 1: Dipeptide Synthesis

In a study investigating the synthesis of dipeptides using this compound, researchers reported satisfactory yields when employing specific coupling reagents. The efficiency of these reactions showcases the compound's utility in peptide chemistry and its potential for creating biologically active compounds.

Case Study 2: Neuroprotective Activity

A series of experiments demonstrated that derivatives synthesized from this compound exhibit significant activity against neurological disorders by interacting with GABA receptors. These findings provide insights into the structure-activity relationships critical for developing new therapeutic agents targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique "amino-oxy" linker distinguishes it from similar Boc-protected amino acid derivatives. Below is a detailed comparison with structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Notes Reference
4-[(tert-Butoxycarbonyl)amino]butanoic acid (Boc-GABA) C₉H₁₇NO₄ 203.24 Amino group directly linked to butanoic acid Peptide synthesis, neurotransmitter analog
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid C₁₀H₁₉NO₄ 217.26 Methyl group on the Boc-protected amino Pharmaceutical intermediates, chiral building blocks
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Methyl branch on the carbon chain Active pharmaceutical ingredients (APIs)
Sitagliptin Impurity 1 (R-isomer) C₁₅H₁₈F₂N₂O₄ 328.31 Difluorophenyl substituent Impurity in diabetes drug synthesis
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid C₁₀H₁₇NO₅ 231.25 Ketone group in the carbon chain Specialty synthesis, potential prodrugs

Key Differences and Implications

Linker Chemistry: The "amino-oxy" group in the target compound introduces an ether linkage, enhancing rigidity and altering electronic properties compared to the direct C–N bond in Boc-GABA . This may influence solubility or reactivity in conjugation reactions. In contrast, Sitagliptin impurities feature aryl fluorinated substituents, prioritizing metabolic stability and target binding .

The ketone-containing analog (C₁₀H₁₇NO₅) offers a site for nucleophilic addition, expanding its utility in heterocycle synthesis.

Pharmaceutical Relevance: 4-Methylpentanoic acid derivatives (C₁₁H₂₁NO₄) are tailored for chiral drug synthesis, leveraging their branched structure for receptor specificity. Boc-GABA (C₉H₁₇NO₄) is widely used in neuroscience research due to its structural similarity to γ-aminobutyric acid (GABA).

Biological Activity

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid, commonly referred to as Boc-aminooxybutanoic acid, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and biological assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Boc-aminooxybutanoic acid is characterized by the presence of an aminooxy group and a tert-butoxycarbonyl (Boc) protecting group. These functional groups are significant in biochemical interactions, particularly in the context of enzyme inhibition and substrate modification.

The biological activity of Boc-aminooxybutanoic acid primarily involves its interaction with protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. The compound has been shown to modulate the activity of various PTPs, thereby influencing signal transduction pathways associated with cancer and other diseases.

  • Inhibition of Protein Tyrosine Phosphatases : Research indicates that Boc-aminooxybutanoic acid can inhibit specific PTPs, such as VH1 and YopH. These enzymes are involved in regulating cellular responses to growth factors and stress signals. The inhibition of these phosphatases can lead to altered phosphorylation states of target proteins, affecting cellular functions like proliferation and apoptosis .
  • Modulation of Cellular Pathways : By inhibiting PTPs, Boc-aminooxybutanoic acid can impact several signaling pathways, including those related to cancer progression and immune responses. For instance, the compound has been evaluated for its effects on dephosphorylation rates in peptide libraries, revealing its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Inhibition of PTPsSignificant reduction in dephosphorylation rates for specific peptides when treated with Boc-aminooxybutanoic acid.
Signal TransductionModulates pathways linked to cancer cell survival and proliferation.
Enzyme InteractionDemonstrated selective inhibition against VH1 and YopH phosphatases.

Case Studies

Several studies have explored the biological implications of Boc-aminooxybutanoic acid:

  • Case Study 1 : In a study focusing on cancer cell lines, Boc-aminooxybutanoic acid was shown to enhance the efficacy of chemotherapeutic agents by inhibiting PTPs that promote cell survival pathways. This dual-action mechanism suggests a potential for combination therapies in oncology .
  • Case Study 2 : Another investigation assessed the compound's role in modulating immune responses. It was found that Boc-aminooxybutanoic acid could enhance cytokine production in T-cells by inhibiting specific phosphatases that negatively regulate T-cell activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.